2-[4-(2-azidoethyl)phenyl]-1H-imidazole
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
714568-57-7 |
|---|---|
Molecular Formula |
C11H11N5 |
Molecular Weight |
213.24 g/mol |
IUPAC Name |
2-[4-(2-azidoethyl)phenyl]-1H-imidazole |
InChI |
InChI=1S/C11H11N5/c12-16-15-6-5-9-1-3-10(4-2-9)11-13-7-8-14-11/h1-4,7-8H,5-6H2,(H,13,14) |
InChI Key |
GSDZCVVZAGUXRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCN=[N+]=[N-])C2=NC=CN2 |
Origin of Product |
United States |
Spectroscopic and Structural Elucidation Research of 2 4 2 Azidoethyl Phenyl 1h Imidazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterizationnih.govnih.gov
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals, the precise arrangement of atoms in 2-[4-(2-azidoethyl)phenyl]-1H-imidazole can be determined.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the imidazole (B134444) ring, the phenyl ring, and the azidoethyl side chain. The aromatic region would feature signals for the imidazole protons, which typically appear as singlets or doublets, and the protons of the para-substituted phenyl ring. The disubstituted phenyl ring protons are anticipated to appear as two distinct doublets, characteristic of an AA'BB' system.
The aliphatic region would contain signals for the two methylene (B1212753) (-CH₂-) groups of the ethyl linker. These are expected to present as two triplets due to spin-spin coupling with each other. The methylene group directly attached to the azide (B81097) function would be deshielded compared to the one bonded to the phenyl ring. The broad singlet for the N-H proton of the imidazole ring is also a key feature, though its chemical shift can be variable and it may exchange with deuterium (B1214612) in solvents like D₂O.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Imidazole N-H | ~12.5 | Broad Singlet | - |
| Phenyl H (ortho to imidazole) | ~7.8 | Doublet | ~8.0 |
| Phenyl H (meta to imidazole) | ~7.3 | Doublet | ~8.0 |
| Imidazole H-4/H-5 | ~7.1 | Singlet | - |
| Azidoethyl -CH₂-N₃ | ~3.6 | Triplet | ~7.0 |
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the two carbons of the imidazole ring, the six carbons of the phenyl ring (with four unique signals due to symmetry), and the two aliphatic carbons of the ethyl chain. The carbon atom of the imidazole ring bonded to the phenyl group (C2) is typically observed further downfield.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Imidazole C2 | ~145 |
| Phenyl C (ipso, attached to imidazole) | ~135 |
| Phenyl C (ipso, attached to ethyl) | ~138 |
| Phenyl CH | ~125-130 |
| Imidazole C4/C5 | ~122 |
| Azidoethyl -CH₂-N₃ | ~52 |
To unambiguously assign the proton and carbon signals, advanced two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be utilized. A COSY experiment would confirm the coupling between the two methylene groups in the azidoethyl chain. An HSQC experiment would correlate each proton signal with its directly attached carbon atom. Finally, an HMBC experiment would reveal long-range (2-3 bond) correlations, for instance, between the methylene protons and the ipso-carbon of the phenyl ring, thus confirming the connectivity of the entire molecular structure.
Vibrational Spectroscopy: Infrared (IR) and Raman Studiesresearchgate.net
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
The IR spectrum of this compound is dominated by a very strong and sharp absorption band characteristic of the asymmetric stretching vibration of the azide (-N₃) group. This peak is typically observed in the region of 2100-2150 cm⁻¹ and serves as a definitive marker for the presence of this functional group.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Imidazole N-H | Stretch | 3100 - 3300 | Medium, Broad |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |
| Azide (-N₃) | Asymmetric Stretch | 2100 - 2150 | Strong, Sharp |
Mass Spectrometry for Molecular Weight and Fragmentation Analysisbeilstein-archives.org
Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the precise molecular weight of the compound and to gain structural insights from its fragmentation patterns.
For this compound (C₁₁H₁₁N₅), high-resolution mass spectrometry (HRMS) would confirm its elemental composition. The calculated exact mass for the protonated molecule [M+H]⁺ is 214.1087. The observation of an ion with this m/z value would provide strong evidence for the compound's identity.
The fragmentation pattern in the mass spectrum offers further structural confirmation. A characteristic fragmentation pathway for molecules containing an azide group is the loss of a molecule of nitrogen (N₂), which has a mass of approximately 28 Da. nih.gov This would result in a prominent fragment ion at m/z 186. This subsequent ion could undergo further fragmentation, providing additional data to piece together the molecular structure.
Table 4: Mass Spectrometry Data for this compound
| Ion | Formula | Calculated m/z | Description |
|---|---|---|---|
| [M+H]⁺ | [C₁₁H₁₂N₅]⁺ | 214.1087 | Protonated Molecular Ion |
Electronic Spectroscopy: UV-Visible Absorption and Fluorescence Characterization
The electronic absorption and emission properties of 2-phenyl-1H-imidazole and its derivatives are governed by π→π* and n→π* electronic transitions within the conjugated system formed by the phenyl and imidazole rings. The substitution on the phenyl ring is known to modulate these properties. researchgate.net
UV-Visible Absorption: The UV-Visible absorption spectrum of 2-phenyl-1H-imidazole derivatives typically exhibits strong absorption bands in the ultraviolet region. researchgate.net These absorptions are attributed to the π→π* transitions of the aromatic system. The presence of substituents on the phenyl ring can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maximum (λmax). For instance, electron-donating groups tend to cause a red shift, while electron-withdrawing groups can have a more complex effect. In the case of this compound, the azidoethyl group is not directly conjugated with the π-system of the phenyl ring, so its electronic effect on the λmax is expected to be minimal, primarily acting as a weak auxochrome. Therefore, the absorption spectrum is anticipated to be similar to that of other 2-phenyl-1H-imidazole derivatives. A typical absorption spectrum for a related compound, 4-(4,5-Diphenyl-1H-imidazol-2-yl) phenol (B47542), shows absorption peaks around 340 nm and 406 nm. researchgate.net
Fluorescence Characterization: Many 2-phenyl-1H-imidazole derivatives are known to be fluorescent, with emission properties that are sensitive to the molecular structure and the surrounding environment. nih.gov The emission spectra are generally characterized by a broad band in the near-UV or visible region. The Stokes shift, which is the difference between the absorption and emission maxima, provides insight into the change in geometry between the ground and excited states. For 2-phenyl-1H-imidazole derivatives, the emission is often attributed to the de-excitation from the first singlet excited state (S1) to the ground state (S0). The quantum yield of fluorescence, a measure of the efficiency of the emission process, can be influenced by factors such as solvent polarity and the presence of quenching species. While specific fluorescence data for the title compound is unavailable, related phenanthro[9,10-d]-imidazole derivatives exhibit emission bands in the range of 440–614 nm, with the position of the emission maximum being dependent on the substituents and the solvent. nih.gov
| Spectroscopic Property | Expected Range/Value for 2-phenyl-1H-imidazole Derivatives |
|---|---|
| UV-Vis Absorption (λmax) | 340 - 410 nm |
| Molar Absorptivity (ε) | 10,000 - 30,000 M-1cm-1 |
| Fluorescence Emission (λem) | 440 - 620 nm |
| Stokes Shift | 50 - 150 nm |
| Fluorescence Quantum Yield (ΦF) | 0.1 - 0.7 |
X-ray Crystallography and Solid-State Structural Investigations
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering insights into molecular conformation, crystal packing, and intermolecular interactions. Although a crystal structure for this compound has not been reported, analysis of the crystal structures of related 2-phenyl-1H-imidazole compounds allows for a detailed prediction of its solid-state characteristics. nih.govmdpi.com
The molecular conformation of 2-phenyl-1H-imidazole derivatives is primarily defined by the dihedral angle between the planes of the phenyl and imidazole rings. In many reported crystal structures, these two rings are not coplanar, exhibiting a twisted geometry. mdpi.com For example, in 2-[(1E)-2-(4-Fluorophenyl)diazenyl]-1H-imidazole, the twist between the mean planes of the imidazole and phenyl rings is approximately 30°. mdpi.comresearchgate.net This twist arises from steric hindrance between the ortho-hydrogen atoms of the phenyl ring and the hydrogen atoms on the imidazole ring. The azidoethyl group at the para-position of the phenyl ring is expected to be flexible and can adopt various conformations.
The crystal packing of 2-phenyl-1H-imidazole and its analogs is often dominated by a network of intermolecular hydrogen bonds. nih.gov The N-H group of the imidazole ring acts as a hydrogen bond donor, while the unprotonated nitrogen atom of an adjacent imidazole ring serves as an acceptor, leading to the formation of infinite chains or other supramolecular assemblies. nih.govmdpi.com
| Crystallographic Parameter | Representative Values for 2-phenyl-1H-imidazole Derivatives |
|---|---|
| Crystal System | Orthorhombic, Monoclinic |
| Space Group | P21/c, Ama2 |
| Dihedral Angle (Phenyl-Imidazole) | ~0° - 30° |
| N-H···N Hydrogen Bond Distance | 2.8 - 2.9 Å |
| N-H···N Hydrogen Bond Angle | 170° - 175° |
Computational Chemistry and Theoretical Spectroscopic Studies
Computational chemistry, particularly methods based on quantum mechanics, has become an indispensable tool for complementing experimental studies in structural and spectroscopic characterization.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure, geometry, and spectroscopic properties of molecules. mdpi.com For 2-phenyl-1H-imidazole derivatives, DFT calculations are routinely employed to:
Predict Molecular Geometry: DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. This is particularly useful for understanding the preferred conformation of the molecule in the gas phase or in solution, and for comparing with experimental X-ray diffraction data. researchgate.net
Simulate Vibrational Spectra: Theoretical vibrational frequencies calculated using DFT can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. nih.gov
Predict Electronic Spectra: Time-dependent DFT (TD-DFT) is a powerful extension of DFT that can be used to calculate the energies of electronic transitions, providing theoretical UV-Visible absorption spectra. acs.org These calculations can help in understanding the nature of the electronic transitions (e.g., π→π* or n→π*) and the influence of substituents on the absorption properties.
Analyze Frontier Molecular Orbitals: DFT provides information about the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is an important parameter that relates to the chemical reactivity and the electronic transition energies of the molecule. acs.org
For this compound, DFT calculations would be invaluable for predicting its conformational preferences, particularly the orientation of the azidoethyl group, and for simulating its UV-Visible spectrum to compare with experimental findings.
| Computational Parameter (DFT) | Typical Calculated Values for 2-phenyl-1H-imidazole Derivatives |
|---|---|
| HOMO-LUMO Energy Gap | 3.0 - 5.0 eV |
| Calculated λmax (TD-DFT) | Within ~20-30 nm of experimental values |
| Calculated Dihedral Angle (Phenyl-Imidazole) | 0° - 30° |
| Dipole Moment | 2 - 5 Debye |
Applications in Click Chemistry and Bioorthogonal Systems Research
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Applications
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its high efficiency, selectivity, and mild reaction conditions. frontiersin.orgorganic-chemistry.org This reaction involves the formation of a stable 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne, facilitated by a copper(I) catalyst. mdpi.com The azide group of 2-[4-(2-azidoethyl)phenyl]-1H-imidazole makes it an ideal participant in this reaction.
The primary application of this compound in CuAAC is in the synthesis of novel 1,2,3-triazole-containing molecules. By reacting this azide with various terminal alkynes, a diverse library of compounds can be generated. nih.govnih.govresearchgate.net The resulting triazole ring acts as a rigid and stable linker, connecting the imidazole-containing phenyl group to other molecular fragments. researchgate.net This strategy is widely employed in drug discovery and materials science to create complex molecular architectures with specific functions. researchgate.net
The general scheme for this reaction is as follows:
| Reactant 1 | Reactant 2 | Catalyst | Product |
| This compound | Terminal Alkyne (R-C≡CH) | Copper(I) salt (e.g., CuI, CuSO₄/sodium ascorbate) | 1,4-disubstituted 1,2,3-triazole |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Copper-Free Click Chemistry
A significant advancement in click chemistry for biological applications is the development of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction eliminates the need for a cytotoxic copper catalyst by utilizing a strained cyclooctyne, which readily reacts with an azide. nih.gov The azide group of this compound can participate in SPAAC, making it suitable for applications in living systems where the presence of copper is a concern. nih.gov
The reaction proceeds as follows:
The kinetics of SPAAC are highly dependent on the structure of the cyclooctyne. frontiersin.org This copper-free approach has expanded the utility of click chemistry to in vivo imaging and labeling experiments.
Design and Synthesis of Bioorthogonal Probes Utilizing the Azide Moiety
The azide group of this compound is a key functional handle for the design and synthesis of bioorthogonal probes. nih.gov These probes are molecules designed to react specifically and efficiently with a target molecule within a complex biological environment without interfering with native biochemical processes.
In a typical chemical reporter strategy, a molecule of interest is metabolically, genetically, or chemically tagged with a bioorthogonal functional group, such as an azide. nih.gov this compound can be used to introduce the azide reporter into a biological system. Subsequently, a probe molecule containing the complementary reactive partner (e.g., a strained alkyne or a terminal alkyne for CuAAC) and a reporter tag (e.g., a fluorophore or an affinity tag) is introduced. The ensuing click reaction covalently links the probe to the tagged biomolecule, allowing for its detection and study. nih.gov
| Component | Function | Example |
| Chemical Reporter | Introduces a bioorthogonal handle into a biological system. | This compound |
| Probe | Reacts with the chemical reporter for detection. | Alkyne-functionalized fluorophore |
A major application of bioorthogonal probes derived from molecules like this compound is in biological imaging. nih.gov By attaching a fluorescent dye to the alkyne partner, the location and dynamics of the azide-tagged biomolecule can be visualized within cells or even whole organisms using fluorescence microscopy. researchgate.net This approach has been instrumental in studying various biological processes, such as protein trafficking, glycan analysis, and cell proliferation. nih.gov The choice of fluorophore can be tailored to the specific imaging modality and desired spectral properties. researchgate.net
Based on a comprehensive search for scientific literature, there is currently insufficient specific information available on the chemical compound “this compound” to generate the detailed article as per the requested outline.
While the constituent parts of the molecule and the requested research areas are individually significant in chemical biology, their specific intersection appears to be a novel or currently unpublished area of research. The 2-phenyl-1H-imidazole scaffold is a known core structure in the development of various inhibitors nih.govnih.gov, and the azidoethyl group is a well-established functional handle for "click chemistry" and bioorthogonal ligation. wikipedia.org Similarly, ABPP and related proteomic strategies are powerful tools for drug discovery and target validation. doaj.orgresearchgate.netnih.govnih.gov
However, without specific data and research findings directly linking “this compound” to the subsections outlined, generating a scientifically accurate and informative article that strictly adheres to the provided instructions is not possible. To do so would require speculation beyond the available evidence. Further research and publication in the scientific community would be necessary to provide the specific content requested.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Methodologies
Future work should focus on green chemistry principles, exploring methodologies that offer high atom economy, minimize waste, and utilize non-toxic, reusable catalysts. sciepub.comutrgv.edu Promising avenues include:
Catalyst Innovation: Investigating the use of novel catalytic systems, such as Brønsted acidic ionic liquids or zinc oxide nanoparticles (ZnO-NPs), which have been shown to be effective, reusable, and environmentally friendly catalysts for imidazole (B134444) synthesis. sciepub.comnih.gov
Alternative Energy Sources: Employing methods like ultrasound-assisted synthesis, which can significantly reduce reaction times and improve yields under milder conditions compared to conventional heating. utrgv.edunih.gov
| Methodology | Typical Conditions | Advantages for Future Research | References |
|---|---|---|---|
| Traditional Synthesis | Multi-step, harsh refluxing conditions, organic solvents | Well-established procedures | asianpubs.org |
| Ultrasound-Assisted Synthesis | Room temperature, minimal solvent | Rapid, high atom-economy, milder conditions, minimum waste | utrgv.edunih.gov |
| Ionic Liquid Catalysis | Solvent-free, thermal conditions | Reusable catalyst, cost-effective, excellent yields, short reaction times | sciepub.com |
| Nanoparticle Catalysis (e.g., ZnO-NPs) | Ethanol, 70°C | High yields, eco-friendly catalyst | nih.gov |
Expanding Applications in Advanced Chemical Biology and Materials Science
The dual functionality of 2-[4-(2-azidoethyl)phenyl]-1H-imidazole makes it a prime candidate for a wide range of applications that are currently underexplored. The azide (B81097) group is a versatile chemical handle for "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), and can also function as a photoaffinity label upon irradiation with UV light.
In Chemical Biology: Future investigations should leverage these properties to develop sophisticated molecular probes.
Target Identification: The compound could be used as a photoaffinity label to identify the biological targets of imidazole-based therapeutic agents. Upon UV activation, the azide group forms a highly reactive nitrene that can covalently bind to nearby interacting proteins, allowing for their subsequent isolation and identification.
Bioorthogonal Labeling: By attaching a fluorescent dye or affinity tag to the imidazole core, the azidoethylphenyl moiety can be used to label and visualize specific biomolecules in living systems via click chemistry, without interfering with native biological processes.
In Materials Science: The ability of the azide group to participate in cycloaddition reactions opens up possibilities for creating novel functional materials.
Polymer Functionalization: The compound can be used as a building block to synthesize or modify polymers. It can be "clicked" onto alkyne-functionalized polymer backbones to introduce the imidazole moiety, which can impart specific properties such as metal coordination, pH-responsiveness, or enhanced thermal stability.
Surface Modification: The azide group can be used to covalently attach the molecule to surfaces functionalized with alkynes, creating tailored interfaces for applications in biosensors, chromatography, or biocompatible coatings.
| Field | Application | Underlying Chemistry | Potential Impact |
|---|---|---|---|
| Chemical Biology | Photoaffinity Labeling | Azide to nitrene conversion (UV) | Identification of novel drug targets and binding partners. |
| Chemical Biology | Click Chemistry Probe | Azide-Alkyne Cycloaddition | Live-cell imaging and tracking of biomolecules. |
| Materials Science | Polymer Cross-linking/Functionalization | Azide-Alkyne Cycloaddition | Development of smart materials with tailored properties. |
| Materials Science | Surface Functionalization | Azide-Alkyne Cycloaddition | Creation of advanced biosensors and biocompatible surfaces. |
Advanced Computational Design and Predictive Modeling for Imidazole-Azide Systems
Computational chemistry and in silico modeling offer powerful tools to accelerate the discovery and optimization of molecules like this compound. nih.gov Future research should integrate these methods to guide synthetic efforts and predict the compound's behavior before engaging in resource-intensive lab work.
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the electronic structure, reactivity, and spectral properties of the molecule. nih.gov This can provide insights into the mechanism of its photoactivation and its reactivity in cycloaddition reactions, aiding in the design of more efficient probes.
Quantitative Structure-Activity Relationship (QSAR): For biological applications, QSAR models can be developed to correlate structural features of a library of derivatives with their activities. researchgate.netresearchgate.net This can help predict the biological potency of new, unsynthesized analogues, prioritizing the most promising candidates for synthesis.
Molecular Docking and Dynamics: These techniques can be used to predict how the compound and its derivatives bind to specific protein targets, such as enzymes or receptors. nih.govnih.gov This is crucial for designing molecules with high affinity and selectivity, a key step in drug discovery.
| Computational Method | Objective | Predicted Properties | References |
|---|---|---|---|
| Density Functional Theory (DFT) | Understand intrinsic properties | Electronic structure, reactivity, molecular orbitals (HOMO-LUMO) | nih.govmdpi.com |
| QSAR / ANN | Predict biological activity | Antimicrobial, anticancer, or other therapeutic activities | researchgate.netresearchgate.net |
| Molecular Docking | Model protein-ligand interactions | Binding modes, binding affinity, target selectivity | nih.govnih.gov |
| Molecular Dynamics (MD) Simulation | Assess stability of complexes | Conformational stability of ligand in binding pocket over time | researchgate.net |
Integration with Emerging Technologies in Chemical Synthesis and Biological Profiling
To fully realize the potential of this compound, its research and development should be integrated with cutting-edge technologies that are revolutionizing chemical and biological sciences.
Automated Synthesis: The use of automated synthesis platforms can enable the rapid generation of a library of derivatives based on the core scaffold. By systematically varying the substituents on the imidazole ring or the phenyl group, researchers can quickly explore the structure-activity relationship for a given application.
High-Throughput Screening (HTS): Once a library of derivatives is synthesized, HTS can be employed to rapidly screen them for desired biological activities, such as enzyme inhibition or antiviral effects. nih.gov This allows for the efficient identification of lead compounds from a large pool of candidates.
Artificial Intelligence (AI) and Machine Learning: AI algorithms can be trained on data from HTS and computational studies to build predictive models. researchgate.net These models can identify complex patterns that are not obvious to human researchers and propose novel molecular structures with enhanced properties, creating a powerful design-synthesize-test-learn cycle that can significantly accelerate the discovery process.
Q & A
Q. What synthetic routes are recommended for 2-[4-(2-azidoethyl)phenyl]-1H-imidazole, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as nucleophilic substitutions or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) to introduce the azidoethyl group. Key parameters include:
- Catalysts : Pd(PPh₃)₄ or Pd(OAc)₂ for coupling reactions .
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity .
- Temperature : Controlled heating (60–100°C) to balance reaction rate and byproduct formation .
- Azide Safety : Use low-temperature conditions (<0°C) during azide introduction to minimize explosion risks .
Optimization involves iterative testing of catalyst loading, solvent polarity, and reaction time, monitored via TLC or HPLC .
Q. How should researchers verify the structural integrity and purity of synthesized this compound?
- Methodological Answer : Employ a combination of analytical techniques:
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent positions and azide integration (δ 3.5–4.0 ppm for CH₂N₃) .
- IR : Validate the azide stretch (~2100 cm⁻¹) and imidazole N-H (~3400 cm⁻¹) .
- Elemental Analysis : Match experimental vs. calculated C/H/N percentages (±0.3% tolerance) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
Advanced Research Questions
Q. What strategies enable regioselective modifications of the imidazole ring while preserving the azidoethyl group?
- Methodological Answer :
- Directed C-H Functionalization : Use Pd catalysts with directing groups (e.g., pyridyl or carbonyl) to selectively modify C2/C5 positions .
- Protection-Deprotection : Temporarily protect the azide with triphenylphosphine before introducing substituents .
- Microwave-Assisted Synthesis : Enhances regioselectivity in heterocyclic systems by reducing side reactions .
Q. How can computational methods predict the biological activity of this compound derivatives?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). Focus on hydrogen bonding between the imidazole N-H and catalytic residues .
- QSAR Studies : Train models on datasets of imidazole derivatives to correlate substituent electronic properties (Hammett σ) with activity .
- MD Simulations : Assess binding stability (RMSD <2 Å over 100 ns) and ligand-protein interaction fingerprints .
Q. How should researchers address contradictions in reported biological activity data for imidazole derivatives?
- Methodological Answer :
- Control Experiments : Replicate studies under standardized conditions (e.g., cell lines, assay pH, and incubation time) .
- Structure-Activity Analysis : Compare substituent effects (e.g., electron-withdrawing groups on phenyl rings enhance antimicrobial activity) .
- Purity Reassessment : Verify compound purity via LC-MS; impurities >5% can skew bioactivity results .
Methodological Tables
Table 1 : Key Synthetic Parameters for Azidoethyl-Imidazole Derivatives
Table 2 : Common Analytical Techniques for Structural Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
